(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, in particular, has shown promising anticancer activity in various studies .
Preparation Methods
The synthesis of (5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells . The compound has also been investigated for its potential as an anti-inflammatory and antimicrobial agent . In addition, it has been explored for its ability to modulate reactive oxygen species (ROS) production and induce apoptosis in cancer cells .
Mechanism of Action
The anticancer activity of (5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to induce apoptosis in cancer cells . The compound increases the production of reactive oxygen species (ROS), leading to oxidative stress and activation of apoptotic pathways . It also inhibits cell proliferation and induces cell cycle arrest . The molecular targets of the compound include various signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and biological activity. Similar compounds include:
(5Z)-5-(3-bromo-benzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione: This compound has shown selective cytotoxicity against leukemia, lymphoma, glioblastoma, and hepatocarcinoma cell lines.
(5Z)-5-(4-hydroxybenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one: Known for its anticancer activity against various human cancer cell lines.
These compounds share similar structural features but differ in their substitution patterns and specific biological activities .
Properties
Molecular Formula |
C17H12FNOS2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- |
InChI Key |
MUUILCQFINAZTE-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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